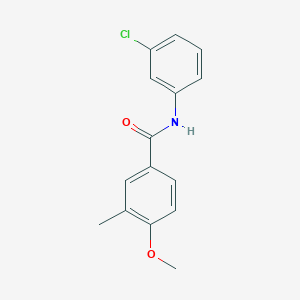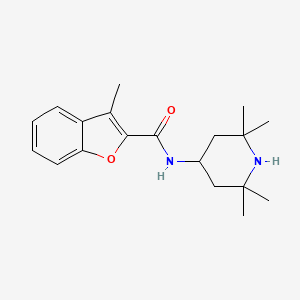![molecular formula C14H9Cl2F3N2O B4657742 N-(2,3-dichlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4657742.png)
N-(2,3-dichlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea
Descripción general
Descripción
N-(2,3-dichlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea, also known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. Diuron is known for its effectiveness in controlling a wide range of weeds, including both annual and perennial species.
Mecanismo De Acción
N-(2,3-dichlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea's mechanism of action involves the inhibition of photosynthesis in plants. Specifically, it blocks electron transport in photosystem II, which leads to the production of reactive oxygen species. This ultimately leads to cell death in the plant. In addition to its herbicidal properties, N-(2,3-dichlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea has also been shown to have potential antitumor and antidiabetic effects.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to have a number of biochemical and physiological effects on plants. In addition to its herbicidal properties, it has been shown to affect the growth and development of plants, as well as their photosynthetic efficiency. N-(2,3-dichlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea has also been shown to have potential effects on human health, including its potential to act as an endocrine disruptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dichlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea's effectiveness as a herbicide makes it a valuable tool for researchers studying plant growth and development. It is relatively inexpensive and can be used in a variety of experimental settings. However, there are also limitations to its use in lab experiments. For example, it may have unintended effects on non-target organisms, and its potential to act as an endocrine disruptor may complicate certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for research on N-(2,3-dichlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea. One area of interest is its potential use in the treatment of various diseases, including cancer and diabetes. Another area of interest is its potential to act as an endocrine disruptor and its potential effects on human health. Additionally, there may be opportunities to develop new herbicides based on the structure of N-(2,3-dichlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea that are more effective and less harmful to the environment.
Aplicaciones Científicas De Investigación
N-(2,3-dichlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds, including both monocotyledonous and dicotyledonous species. N-(2,3-dichlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea has been shown to inhibit photosynthesis in plants by blocking electron transport in photosystem II. This results in the production of reactive oxygen species, which ultimately leads to cell death. N-(2,3-dichlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea has also been studied for its potential use in the treatment of various diseases, including cancer and diabetes.
Propiedades
IUPAC Name |
1-(2,3-dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3N2O/c15-9-5-3-7-11(12(9)16)21-13(22)20-10-6-2-1-4-8(10)14(17,18)19/h1-7H,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZXXORBMVKNBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-3-[2-(trifluoromethyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(2,4-dichlorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4657664.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxybenzamide](/img/structure/B4657665.png)
![2-{[7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]carbonyl}-7-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4657681.png)
![1-(2-chlorobenzyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4657688.png)

![5-[3-(5-bromo-2-hydroxyphenyl)-2-methyl-2-propen-1-ylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4657691.png)
![5-chloro-N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4657700.png)
![2-(4-morpholinyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B4657706.png)
![3-(2-methoxyethyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4657713.png)
![N-(4-butylphenyl)-N'-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4657717.png)
![isopropyl 3-[({[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4657723.png)

![1-(3-fluorobenzoyl)-4-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4657743.png)
![2-{[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thio}-N-cyclopropylacetamide](/img/structure/B4657746.png)